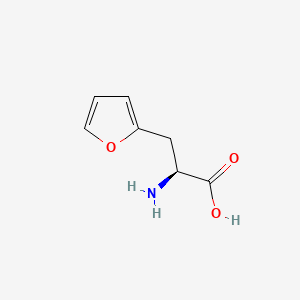

(S)-2-Amino-3-(furan-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925938 | |

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127682-08-0 | |

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-2-Amino-3-(furan-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as (S)-3-(2-furyl)alanine, is a non-proteinogenic α-amino acid that has garnered interest within the scientific community due to its unique structural features and potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, synthesis, and analytical methods. Furthermore, its known biological activities, particularly its antimicrobial effects, are discussed, offering insights for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a chiral molecule containing a furan ring attached to an alanine backbone. Its chemical structure and key properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-Amino-3-(furan-2-yl)propanoic acid | |

| Synonyms | (S)-3-(2-Furyl)alanine, L-3-(2-Furyl)-alanine | [1] |

| CAS Number | 121786-31-0 | [2] |

| Molecular Formula | C₇H₉NO₃ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 256-257 °C (for racemic mixture) | [4] |

| Boiling Point | 284.054 °C (Predicted) | [2] |

| pKa | Data not available | |

| Optical Rotation | ||

| Unprotected | Data not available | |

| Fmoc-protected | [α]D²⁰ = -10 ± 2° (c=1, DMF) | [3] |

| Solubility | Soluble in water. General amino acid solubility decreases in alcohols like methanol and ethanol.[5][6] Specific quantitative data for this compound in various solvents is not readily available. |

Synthesis

The enantioselective synthesis of this compound is crucial for studying its specific biological functions. While a definitive, detailed protocol for this specific molecule is not widely published, methods for analogous compounds can be adapted. A common strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent, followed by deprotection.

General Enantioselective Synthesis Protocol

A plausible synthetic route can be adapted from methods used for similar unnatural amino acids, such as the diastereoselective alkylation of a chiral glycine equivalent.[5]

Experimental Protocol:

-

Formation of the Chiral Glycine Equivalent: A chiral auxiliary, such as (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is used to create a chiral glycine enolate synthon.

-

Diastereoselective Alkylation: The enolate is reacted with 2-(chloromethyl)furan. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur stereoselectively, favoring the formation of the desired (S)-diastereomer.

-

Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions (e.g., with trifluoroacetic acid) to cleave the chiral auxiliary and yield the methyl ester of this compound.

-

Saponification: The methyl ester is then saponified using a base such as lithium hydroxide to afford the final product, this compound.

-

Purification: The final compound is purified by crystallization or chromatography.

Diagram 1: Proposed Enantioselective Synthesis Workflow

References

Spectroscopic and Structural Elucidation of (S)-2-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the non-proteinogenic amino acid, (S)-2-Amino-3-(furan-2-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry who are working with or interested in the characterization of novel amino acid structures.

Introduction

This compound is a chiral alpha-amino acid containing a furan moiety. Its unique structural features make it an interesting building block for the synthesis of novel peptides and small molecule therapeutics. Accurate and comprehensive spectroscopic data is crucial for its identification, characterization, and quality control. This guide presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for racemic 2-amino-3-(furan-2-yl)propanoic acid in deuterium oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data for Racemic 2-Amino-3-(furan-2-yl)propanoic acid in D₂O [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.56-3.71 | m | β-CH₂ |

| 4.14-4.17 | m | α-CH |

| 6.89 | s | Furan H |

| 7.10 | s | Furan H |

| 8.14 | s | Furan H |

Table 2: ¹³C NMR Spectroscopic Data for Racemic 2-Amino-3-(furan-2-yl)propanoic acid in D₂O [1]

| Chemical Shift (δ) ppm | Assignment |

| 34.1 | β-C |

| 56.0 | α-C |

| 171.0 | C=O (Carboxyl) |

Note: The specific assignments for the furan protons and carbons were not detailed in the available literature.

Infrared (IR) Spectroscopy

Specific experimental IR spectroscopic data for this compound is not currently available in the reviewed literature. However, a theoretical spectrum can be predicted based on the functional groups present in the molecule. Key expected absorption bands would include:

-

O-H stretch (carboxylic acid): Broad band around 3300-2500 cm⁻¹

-

N-H stretch (amine): Moderate band around 3400-3250 cm⁻¹

-

C-H stretch (furan and alkyl): Bands around 3100-2850 cm⁻¹

-

C=O stretch (carboxylic acid): Strong band around 1725-1700 cm⁻¹

-

C=C stretch (furan): Bands around 1600-1475 cm⁻¹

-

C-O stretch (furan and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound has not been found in the available literature. The expected exact mass of the molecule (C₇H₉NO₃) can be calculated to be approximately 155.0582 g/mol . High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm this molecular formula.

Experimental Protocols

The following sections provide generalized experimental protocols for the acquisition of NMR and MS data for amino acids, which can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of an amino acid is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the amino acid sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired information.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

-

-

Instrument Setup:

-

The NMR spectra can be acquired on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

The workflow for NMR data acquisition can be visualized as follows:

Mass Spectrometry (MS)

A general protocol for obtaining mass spectra of an amino acid using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the amino acid sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

-

-

Instrument Setup:

-

The analysis can be performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

The ESI source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature) should be optimized for the analyte.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode. For amino acids, positive ion mode is common, detecting the [M+H]⁺ ion.

-

Perform a full scan analysis to determine the molecular weight and fragmentation pattern.

-

The logical flow for mass spectrometry analysis is depicted below:

Conclusion

This technical guide has summarized the currently available spectroscopic information for this compound. While a complete, verified dataset for the pure (S)-enantiomer is still needed, the provided NMR data for the racemic mixture offers a valuable starting point for researchers. The generalized experimental protocols for NMR and MS analysis serve as a practical guide for the characterization of this and other novel amino acids. Further research is encouraged to obtain and publish a complete set of spectroscopic data for the enantiomerically pure compound to facilitate its broader use in scientific research and development.

References

The Ascendant Role of Furan-Containing Amino Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of heterocyclic scaffolds into pharmacologically active molecules has long been a cornerstone of medicinal chemistry. Among these, the furan ring system has emerged as a privileged structure, underpinning the biological activity of a diverse array of therapeutic agents. When integrated into the fundamental building blocks of life—amino acids—the resulting furan-containing amino acids present a compelling frontier in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of this unique class of non-proteinogenic amino acids, offering a comprehensive resource for researchers and drug development professionals.

Synthesis of Furan-Containing Amino Acids

The synthetic strategies for preparing furan-containing amino acids are diverse, often leveraging established methodologies from both heterocyclic and amino acid chemistry. A common approach involves the modification of existing amino acid scaffolds with furan-containing moieties. Alternatively, the de novo synthesis of the amino acid can be achieved by building upon a pre-formed furan ring.

One notable example is the synthesis of furanomycin, a naturally occurring antibacterial α-amino acid. Various total synthesis routes have been developed, often starting from chiral precursors like carbohydrates or employing asymmetric synthesis techniques to establish the correct stereochemistry of the amino acid side chain.[1]

Biological Activities of Furan-Containing Amino Acids

Furan-containing amino acids and their derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new drugs targeting a range of diseases.

Antimicrobial Activity

The furan nucleus is a key component in several clinically used antimicrobial agents.[2] Furan-containing amino acids and their peptide conjugates have shown significant potential in combating both bacterial and fungal pathogens. The mechanism of action for many furan-based antimicrobials involves unique pathways, such as the reductive activation of nitrofurans within bacterial cells to produce reactive intermediates that cause damage to bacterial DNA and proteins.[2]

Table 1: Antimicrobial Activity of Furan-Containing Compounds

| Compound/Derivative Class | Specific Compound Example | Test Organism | MIC | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 µg/mL | [3][4] |

| Furan-Tetrazole Hybrids | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Various Bacteria | 8 - 256 µg/mL | [5] |

| Furan-based pyrimidine-thiazolidinones | Compound 8k | Escherichia coli | 12.5 µg/mL | [6] |

| Furan-based pyrimidine-thiazolidinones | Compound 8o | Pseudomonas aeruginosa | 50 µg/mL | [6] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The cytotoxic potential of furan-containing compounds against various cancer cell lines has been extensively investigated.[7] These molecules can exert their anticancer effects through the modulation of critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and plays a key role in cell proliferation and survival.[7][8] Some furan derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[9]

Table 2: Anticancer Activity of Furan-Containing Compounds

| Compound/Derivative Class | Cancer Cell Line | IC50 | Reference |

| Furan-based compound 4 | MCF-7 (Breast) | 4.06 µM | [7][9] |

| Furan-based compound 7 | MCF-7 (Breast) | 2.96 µM | [7][9] |

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung Carcinoma) | 27.7 µg/mL | [7] |

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL | [7] |

| Furan derivatives (compounds 1, 4, 17, 20, 21, 24, 27, 31, 32) | HeLa (Cervical) | 0.08 - 8.79 µM | [8] |

IC50: Half-maximal inhibitory concentration

Enzyme Inhibition

Furan-containing amino acids have also been explored as inhibitors of various enzymes, a key strategy in drug development. For example, furan- and thiophene-2-carbonyl amino acid derivatives have been designed to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), an enzyme involved in the cellular response to hypoxia.[10] By inhibiting such enzymes, these compounds can modulate specific biological pathways with therapeutic potential.

Table 3: Enzyme Inhibition by Furan-Containing Compounds

| Inhibitor Class | Target Enzyme | Ki | Inhibition Type | Reference |

| Fluorophenylthiourea derivatives | Glutathione Reductase (GR) | 23.04±4.37 µM – 59.97±13.45 µM | - | [11] |

| Fluorophenylthiourea derivatives | Glutathione S-Transferase (GST) | 7.22±1.64 µM – 41.24±2.55 µM | - | [11] |

Ki: Inhibition constant

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of furan-containing amino acids.

Synthesis of Furanoid Sugar Amino Acids

A stereoselective synthesis of furanoid sugar amino acids can be achieved through a multi-step process starting from readily available carbohydrate precursors. The following is a general outline of a synthetic route:

-

Preparation of the Furanoid Scaffold: Starting from a suitable sugar, such as D-ribose or D-xylose, a series of protection and modification steps are carried out to construct the desired furanoid ring with appropriate stereochemistry.

-

Introduction of the Amino Group: An amino functionality is introduced at the desired position on the furanoid ring. This can be achieved through various methods, including reductive amination of a ketone or opening of an epoxide with an azide followed by reduction.

-

Formation of the Carboxylic Acid: The carboxylic acid moiety is typically generated by oxidation of a primary alcohol or an aldehyde.

-

Deprotection and Purification: Finally, all protecting groups are removed to yield the target furanoid sugar amino acid, which is then purified using techniques such as column chromatography or recrystallization.

For a detailed, step-by-step protocol, researchers are encouraged to consult specialized literature on the synthesis of specific furanoid amino acids.[12]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][13][14][15]

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the furan-containing amino acid in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well microtiter plate.

-

Serial Dilution of the Antimicrobial Agent: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to create a range of concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[16][17]

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing amino acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. The IC50 value can then be determined from the dose-response curve.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a furan-containing amino acid against a specific enzyme.[18][19][20][21][22]

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and the furan-containing inhibitor in an appropriate buffer.

-

Assay Setup: In a microplate or cuvette, combine the enzyme and various concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period to allow for binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocities against the inhibitor concentrations to determine the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the biological activity of furan-containing amino acids.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. clyte.tech [clyte.tech]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. superchemistryclasses.com [superchemistryclasses.com]

- 19. benchchem.com [benchchem.com]

- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

(S)-2-Amino-3-(furan-2-yl)propanoic Acid: A Versatile Chiral Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its unique structural motif, combining a furan ring with a chiral amino acid backbone, offers a gateway to a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility as a synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective utilization in synthesis. The following tables summarize key data for the racemic compound, which serves as a benchmark for the enantiomerically pure form.

Table 1: Physicochemical Properties of 2-Amino-3-(furan-2-yl)propanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molar Mass | 155.15 g/mol | [1] |

| Melting Point | 260 °C | [1] |

| Boiling Point | 284 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water and some organic solvents | [1] |

Table 2: Spectroscopic Data of 2-Amino-3-(furan-2-yl)propanoic Acid (Racemic)

| Technique | Data |

| ¹H NMR (400 MHz, D₂O) | δ 3.56-3.71 (m, 2H), 4.14-4.17 (m, 1H), 6.89 (s, 1H), 7.10 (s, 1H), 8.14 (s, 1H) |

| ¹³C NMR (101 MHz, D₂O) | δ 34.1, 56.0, 112.1, 115.9, 145.4, 150.8, 172.6 |

Synthesis of this compound

The enantioselective synthesis of this compound is paramount for its application in the development of chiral drugs. While several methods exist for the preparation of the racemic compound, enzymatic kinetic resolution is a highly effective strategy for obtaining the desired (S)-enantiomer in high purity.

General Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic Acid

A common route to the racemic amino acid involves the reduction of an oxime precursor, which can be synthesized from the corresponding α-keto acid.

Experimental Protocol: Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic Acid [2]

Step 1: Synthesis of 3-(Furan-2-yl)-2-(hydroxyimino)propanoic Acid

Step 2: Reduction to Racemic 2-Amino-3-(furan-2-yl)propanoic Acid [2]

-

To a suspension of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid in a mixture of formic acid and water, add zinc dust and a catalytic amount of iron dust.

-

Heat the reaction mixture at 60 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the metal residues.

-

Concentrate the filtrate under reduced pressure to obtain the crude racemic 2-amino-3-(furan-2-yl)propanoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Enantioselective Synthesis via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution of the corresponding N-acetylated racemic amino acid is a highly efficient method to isolate the desired (S)-enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution [3]

Step 1: N-Acetylation of Racemic 2-Amino-3-(furan-2-yl)propanoic Acid

-

Dissolve racemic 2-amino-3-(furan-2-yl)propanoic acid in a suitable aqueous base (e.g., sodium bicarbonate solution).

-

Add acetic anhydride dropwise to the solution at 0-5 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the N-acetylated product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Acylase I Mediated Hydrolysis [3]

-

Prepare a solution of the racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Add Acylase I from Aspergillus oryzae to the solution.

-

Incubate the mixture at a suitable temperature (e.g., 37 °C) and monitor the progress of the hydrolysis (e.g., by measuring the release of the free amino acid).

-

Once approximately 50% conversion is reached, stop the reaction by adjusting the pH or by heat denaturation of the enzyme.

-

Separate the desired this compound from the unreacted (R)-N-acetyl-2-amino-3-(furan-2-yl)propanoic acid using techniques such as ion-exchange chromatography or fractional crystallization.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound serves as a versatile chiral building block for the synthesis of a variety of complex organic molecules, particularly those with potential biological activity. The furan ring can participate in various transformations, such as Diels-Alder reactions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions, while the amino acid moiety provides a handle for peptide synthesis and other modifications.

Synthesis of Bioactive Molecules

One of the key applications of this amino acid is in the synthesis of peptidomimetics and other small molecules targeting biological receptors. For instance, derivatives of furan-containing amino acids have been explored as potent and subtype-selective agonists for the N-methyl-D-aspartate (NMDA) receptor, which is a crucial target in the central nervous system.

Caption: Application workflow of the chiral building block.

Use as a Synthetic Intermediate for Anticancer Drugs

This compound is utilized as a synthetic intermediate in the preparation of certain alkaloid anticancer drugs.[1] The specific structures and synthetic pathways are often proprietary; however, the general strategy involves incorporating the furan-containing amino acid scaffold into a larger, more complex molecule that exhibits cytotoxic activity against cancer cells.

Conclusion

This compound is a chiral building block of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its unique combination of a furan moiety and a chiral amino acid provides a versatile platform for the construction of complex and biologically active molecules. The synthetic routes, particularly those employing enzymatic resolution, allow for the efficient production of the enantiomerically pure compound. As research continues to uncover the therapeutic potential of molecules derived from this building block, its importance in the field is set to grow.

References

Potential applications of (S)-2-Amino-3-(furan-2-yl)propanoic acid in medicinal chemistry

An In-depth Technical Guide on the Potential Applications of a Unique Non-proteinogenic Amino Acid

Introduction

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic α-amino acid distinguished by the presence of a furan ring. This heterocyclic moiety imparts unique structural and electronic properties, making it an attractive scaffold for the design of novel therapeutic agents. The furan ring system is a common feature in numerous biologically active compounds and approved drugs, valued for its ability to engage in various biological interactions. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a building block for compounds targeting neurological disorders and infectious diseases. While research on the parent compound is emerging, a significant body of work on its derivatives highlights the therapeutic promise of this chemical entity.

Core Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Chirality | (S)-enantiomer |

| Key Structural Features | α-amino acid, furan ring |

Potential Application 1: Neurological Disorders via NMDA Receptor Modulation

A primary area of investigation for derivatives of this compound is in the modulation of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of glutamatergic neurotransmission, is implicated in a variety of neurological and psychiatric conditions.[1] The glycine binding site on the GluN1 subunit of the NMDA receptor is a key target for therapeutic intervention.

Derivatives, particularly (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs, have been synthesized and identified as potent agonists at the NMDA receptor glycine site.[2] These compounds exhibit varying potencies and efficacies across different NMDA receptor subtypes (GluN1/2A-D), suggesting the potential for developing subtype-selective modulators with improved therapeutic profiles.[2]

Quantitative Data: NMDA Receptor Agonist Activity of Derivatives

The following table summarizes the agonist activity of selected (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives at different NMDA receptor subtypes.

| Compound | GluN1/2A EC₅₀ (µM) | GluN1/2B EC₅₀ (µM) | GluN1/2C EC₅₀ (µM) | GluN1/2D EC₅₀ (µM) | Efficacy (vs. Glycine) |

| 8d | 0.13 | >100 | 0.040 | >100 | Partial Agonist |

| 8h | 0.066 | 0.025 | 0.0017 | 0.025 | Full/Super Agonist |

| 8p | >100 | >100 | 0.074 | >100 | Partial Agonist (28%) |

| 8q | Potent | - | Potent | Potent | Agonist |

| 8r | - | - | Potent (nM) | - | Agonist |

Data extracted from studies on (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives.[2]

Signaling Pathway: NMDA Receptor Activation

The diagram below illustrates the general mechanism of NMDA receptor activation, which requires the binding of both glutamate to the GluN2 subunit and a co-agonist, such as glycine or a synthetic agonist derived from this compound, to the GluN1 subunit. This dual binding leads to the opening of the ion channel, allowing for the influx of Ca²⁺ and subsequent downstream signaling cascades.

Potential Application 2: Antimicrobial Agents

The furan scaffold is present in several clinically used antimicrobial agents.[3] This suggests that this compound and its derivatives could serve as a foundation for the development of novel anti-infective drugs. Studies on structurally related 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their antimicrobial activity against a range of pathogens.[4]

Quantitative Data: Antimicrobial Activity of Related Furan Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for 3-aryl-3-(furan-2-yl)propanoic acid derivatives against common microbial strains.

| Microbial Strain | MIC (µg/mL) |

| Candida albicans | 64 |

| Escherichia coli | >64 |

| Staphylococcus aureus | 128 |

Data is for 3-aryl-3-(furan-2-yl)propanoic acid derivatives, indicating the potential of the core furan-propanoic acid structure.[4]

Experimental Protocols

Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic Acid

A general method for the synthesis of the racemic compound has been described. This typically involves a multi-step process starting from furan-2-carbaldehyde.

Workflow for Racemic Synthesis

Detailed Protocol:

-

Formation of the Malonate Adduct: Furan-2-carbaldehyde is reacted with diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide in ethanol).

-

Reduction: The resulting product is typically reduced, for example, using sodium borohydride.

-

Hydrolysis and Decarboxylation: The acetamidomalonate derivative is then subjected to acidic hydrolysis (e.g., refluxing with concentrated hydrochloric acid) to remove the protecting groups and effect decarboxylation, yielding the final racemic amino acid.

-

Purification: The product is purified, often by recrystallization or ion-exchange chromatography.

Asymmetric Synthesis Approaches

-

Chiral Auxiliary Approach: A common strategy involves the use of a chiral auxiliary, such as a derivative of camphor or a chiral oxazolidinone, to direct the stereoselective alkylation of a glycine enolate equivalent with a furan-containing electrophile. Subsequent removal of the auxiliary yields the desired (S)-enantiomer.

-

Enzymatic Resolution: Racemic mixtures of the amino acid or a suitable precursor can be resolved using stereoselective enzymes, such as aminoacylases or lipases, which selectively act on one enantiomer, allowing for the separation of the (S)- and (R)-forms.

Biological Evaluation Protocols

NMDA Receptor Activity Assay (Two-Electrode Voltage-Clamp Electrophysiology):

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

-

Electrophysiological Recording: After incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two electrodes. The oocyte is voltage-clamped, typically at -60 mV.

-

Compound Application: A baseline current is established in the presence of a saturating concentration of glutamate. The test compound (this compound or its derivative) is then applied at various concentrations.

-

Data Analysis: The current response at each concentration is measured, and dose-response curves are generated to determine the EC₅₀ and maximal efficacy relative to a full agonist like glycine.

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold in medicinal chemistry. The extensive research on its derivatives has firmly established its potential as a core structure for developing potent and selective modulators of NMDA receptors, which could lead to new treatments for a range of neurological and psychiatric disorders. Furthermore, the known antimicrobial properties of the furan moiety suggest that this amino acid could be a valuable starting point for the discovery of novel anti-infective agents.

Future research should focus on several key areas:

-

Development of a scalable and efficient asymmetric synthesis for the (S)-enantiomer to facilitate further preclinical and clinical development.

-

Biological evaluation of the parent (S)-enantiomer to determine its intrinsic activity and serve as a baseline for future structure-activity relationship studies.

-

Exploration of a wider range of derivatives to optimize potency, selectivity, and pharmacokinetic properties for both neurological and antimicrobial applications.

-

Investigation into other potential therapeutic areas , such as oncology, where furan-containing compounds have also shown promise.

By leveraging the unique chemical properties of the furan ring within an amino acid framework, researchers and drug development professionals can continue to unlock the therapeutic potential of this valuable building block.

References

- 1. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Synthesis of Novel Furan-Based Amino Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel furan-based amino acid derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The furan scaffold is a versatile heterocyclic moiety found in numerous bioactive natural products and synthetic drugs, acting as a bioisostere for phenyl rings and contributing to enhanced metabolic stability and target binding.[1] This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the experimental protocols for the synthesis of these promising compounds.

Synthetic Methodologies

The synthesis of furan-based amino acid derivatives can be broadly categorized into chemical synthesis and biocatalytic/chemoenzymatic methods. Each approach offers distinct advantages in terms of substrate scope, stereoselectivity, and environmental impact.

Chemical Synthesis

Classical and modern organic synthesis techniques provide robust and versatile routes to a wide array of furan-based amino acid derivatives.

One of the most fundamental methods for constructing the furan ring is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[2][3] This method is highly effective for preparing substituted furans.

Experimental Workflow: Paal-Knorr Furan Synthesis

Caption: General workflow for the Paal-Knorr synthesis of furans.

A rapid and efficient method for the synthesis of 3-amino-5-fluoroalkylfurans involves the intramolecular cyclization of easily accessible fluorovinamides. This reaction proceeds in near-quantitative yields and is compatible with a range of fluorinated groups and amine substituents.[1][4][5][6]

5-Hydroxymethylfurfural (HMF), a key bio-based platform chemical derived from the dehydration of C6 sugars, serves as a versatile starting material for the synthesis of various furan derivatives, including amino acids.

Furanomycin, a naturally occurring antibiotic, and its analogs are important targets in synthetic chemistry. A concise and modular synthesis can be achieved starting from the Garner aldehyde, with key steps including a stereoselective acetylide addition and a silver-mediated cyclization of an α-allenic alcohol to construct the trans-2,5-dihydrofuran ring.

Biocatalytic and Chemoenzymatic Synthesis

In recent years, biocatalytic and chemoenzymatic approaches have gained prominence for the synthesis of furan-based amino acids, offering high selectivity and milder reaction conditions.

A hybrid catalytic pathway combining homogeneous-catalyzed selective oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) followed by heterogeneous-catalyzed reductive amination provides an efficient route to 5-aminomethyl-2-furancarboxylic acid (AMFC), a bio-based nylon-6 analog monomer.[7] A one-pot, one-step enzymatic process has also been developed, reaching titers in the range of 3.35–4.62 g/L.[8][9][10]

Experimental Workflow: Chemoenzymatic Synthesis of AMFC from HMF

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 5. Collection - Synthesis of 3âAmino-5-fluoroalkylfurans by Intramolecular Cyclization - Organic Letters - Figshare [figshare.com]

- 6. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hybrid homogeneous/heterogeneous relay catalysis for efficient synthesis of 5-aminomethyl-2-furancarboxylic acid from HMF - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 10. researchgate.net [researchgate.net]

Unveiling the Conformational Landscape of (S)-2-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational properties of (S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-canonical amino acid of interest in medicinal chemistry and drug design. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on analogous furan-containing compounds, general principles of amino acid conformational analysis, and established experimental and computational methodologies.

Introduction

This compound is a derivative of alanine containing a furan moiety.[1] The incorporation of the furan ring introduces unique steric and electronic features that can influence the conformational preferences of the amino acid backbone and its interactions within a peptide or protein structure. Understanding these conformational properties is crucial for the rational design of peptidomimetics, enzyme inhibitors, and other therapeutic agents.

The conformational flexibility of this molecule is primarily determined by the rotational freedom around several key single bonds. The dihedral angles φ (phi), ψ (psi), and χ (chi) define the conformation of the amino acid backbone and the orientation of the furan side chain.

Key Torsional Angles in this compound

The conformational space of this compound is defined by the rotation around three principal bonds, giving rise to the torsional angles φ, ψ, and χ1, as well as the rotation of the furan ring itself (χ2).

Caption: Rotational degrees of freedom in this compound.

Experimental Determination of Conformation

The three-dimensional structure and conformational preferences of this compound can be elucidated using several key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[1] By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), the preferred rotameric states of the side chain and the overall molecular geometry can be inferred.[2][3]

Quantitative Data:

The following table summarizes the reported NMR data for 2-amino-3-(furan-2-yl)propionic acid.[4]

| Nucleus | Chemical Shift (δ) in D₂O |

| ¹H | 3.56-3.71 (m, 2H), 4.14-4.17 (m, 1H), 6.89 (s, 1H), 7.10 (s, 1H), 8.14 (s, 1H) |

| ¹³C | 34.1, 56.0 |

Experimental Protocol: 2D NMR for Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire a series of two-dimensional NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensities of cross-peaks in NOESY spectra are proportional to the inverse sixth power of the distance between the protons.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons.

-

-

Data Analysis:

-

Assign all proton and carbon resonances.

-

Measure the ³J(Hα-Hβ) coupling constants from a high-resolution 1D ¹H or COSY spectrum to determine the population of χ1 rotamers using the Karplus equation.

-

Analyze NOESY/ROESY spectra to identify spatial proximities between the furan ring protons and the amino acid backbone protons. These NOEs provide crucial constraints for defining the χ1 and χ2 angles.

-

X-ray Crystallography

X-ray crystallography provides precise information about the conformation of a molecule in the solid state.[5] By analyzing the diffraction pattern of a single crystal, the three-dimensional arrangement of atoms can be determined with high resolution.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source for high-quality data.[5]

-

Rotate the crystal and collect the diffraction data on a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions, space group, and reflection intensities.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model to achieve the best fit with the experimental data. The final refined structure will provide accurate bond lengths, bond angles, and torsional angles.

-

Computational Conformational Analysis

In silico methods are invaluable for exploring the potential energy surface of a molecule and identifying low-energy conformations.[7][8]

Caption: A typical workflow for computational conformational analysis.

Methodology: Quantum Mechanical Calculations

-

Initial Structure: Generate an initial 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface as a function of the key dihedral angles (φ, ψ, χ1, and χ2).

-

Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

-

Energy Calculations: Perform single-point energy calculations on the optimized geometries using a higher level of theory to obtain more accurate relative energies of the conformers.

-

Analysis: Analyze the geometries and relative energies of the stable conformers to understand the conformational preferences of the molecule.

Predicted Conformational Preferences:

Based on studies of similar amino acids, it is expected that the conformational landscape of this compound will be governed by a combination of steric hindrance, intramolecular hydrogen bonding, and electronic interactions involving the furan ring. The preferred χ1 rotamers are likely to be staggered conformations (gauche+, gauche-, and anti).

Conclusion

The conformational properties of this compound are a key determinant of its biological activity and its utility in drug design. A comprehensive understanding of its conformational landscape can be achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling. This guide provides a framework for researchers to approach the conformational analysis of this and related non-canonical amino acids, ultimately aiding in the development of novel therapeutics.

References

- 1. auremn.org.br [auremn.org.br]

- 2. [Determination of local conformation of proteins from 1H-NMR spectroscopy data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. warwick.ac.uk [warwick.ac.uk]

- 8. mdpi-res.com [mdpi-res.com]

In Silico Prediction of (S)-2-Amino-3-(furan-2-yl)propanoic Acid Bioactivity: A Technical Guide

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of (S)-2-Amino-3-(furan-2-yl)propanoic acid, a novel amino acid analogue. Given the therapeutic potential of molecules containing furan moieties and the ability of amino acid analogues to modulate biological pathways, this compound presents an interesting candidate for drug discovery. This document provides researchers, scientists, and drug development professionals with detailed protocols for a multi-faceted computational approach, including target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore-based virtual screening. Furthermore, it explores the potential modulation of the mTOR signaling pathway, a key regulator of cellular metabolism. All quantitative data from these predictive studies are summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a non-canonical amino acid incorporating a furan ring. The furan scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs, and is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Amino acid analogues are known to interfere with metabolic pathways and protein synthesis, making them valuable tools for developing novel therapeutics, particularly in oncology.[3][4]

The convergence of these two structural features in a single molecule suggests a high potential for bioactivity. However, to date, the specific biological targets and therapeutic applications of this compound remain uncharacterized. In silico prediction methods offer a rapid and cost-effective strategy to hypothesize potential bioactivities and prioritize experimental validation.[5]

This guide details a systematic in silico approach to:

-

Identify potential protein targets.

-

Predict binding affinity and interaction modes through molecular docking.

-

Develop a QSAR model to predict the activity of related analogues.

-

Generate a pharmacophore model for virtual screening of compound libraries.

-

Analyze the potential impact on relevant signaling pathways.

Integrated In Silico Workflow

The prediction of bioactivity for a novel compound is a multi-step process that integrates various computational techniques. Each step provides a different layer of information, from identifying potential protein targets to predicting the activity of new derivatives.

Target Identification

Based on the structural features of this compound (an amino acid analogue with a furan ring), we hypothesize its potential interaction with targets involved in amino acid metabolism and transport, as well as proteins known to bind furan-containing ligands. A literature and database search suggests the following potential protein targets for initial investigation.

| Target Class | Specific Protein Target | Rationale | PDB ID for Docking |

| Bacterial Enzyme | Alanine Racemase | Essential for bacterial cell wall synthesis; a target for amino acid analogue antibiotics. | 2SFP, 6SCZ |

| Bacterial Signaling | Histidine Kinase (e.g., YycG) | Crucial for bacterial signal transduction and adaptation; a target for novel antibacterials. | 4ZKI, 1I59 |

| Human Metabolism/Signaling | mTOR (mechanistic Target of Rapamycin) | A key regulator of cell growth and metabolism, sensitive to amino acid levels. | 4JT6, 9ED7 |

| Amino Acid Transport | L-type amino acid transporter 1 (LAT1) | Transports large neutral amino acids; often upregulated in cancer cells. | 6IRT |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Experimental Protocol

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., mTOR, PDB ID: 4JT6).

-

Remove water molecules, co-crystallized ligands, and any non-essential ions.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

-

Energy minimize the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder.

-

Perform a conformational search to identify low-energy conformers.

-

Assign Gasteiger charges to the ligand atoms.

-

Define the rotatable bonds.

-

-

Grid Generation:

-

Define the binding site on the receptor, typically centered on the co-crystallized ligand or a predicted active site.

-

Generate a grid box that encompasses the entire binding pocket. The grid parameter files define the space for the docking algorithm to explore.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the receptor's grid box.

-

The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the binding affinities (in kcal/mol) for the different poses. The pose with the lowest binding energy is considered the most favorable.

-

Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

-

Predicted Binding Affinities (Hypothetical Data)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Alanine Racemase | 2SFP | -7.8 | Tyr265, Lys39, Ser165 |

| Histidine Kinase | 4ZKI | -8.2 | His243, Asn347, Thr344 |

| mTOR | 4JT6 | -9.5 | Leu2185, Trp2239, Asp2195 |

| LAT1 Transporter | 6IRT | -6.9 | Phe252, Ile256, Ser26 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed, untested molecules.

Experimental Protocol

-

Dataset Preparation:

-

Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target (e.g., mTOR).

-

Divide the dataset into a training set (typically 70-80%) for model development and a test set for model validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can include:

-

1D descriptors: Molecular weight, atom counts.

-

2D descriptors: Topological indices, polar surface area (TPSA), logP.

-

3D descriptors: Molecular shape indices, solvent-accessible surface area.

-

-

-

Feature Selection:

-

Use statistical methods (e.g., genetic algorithms, recursive feature elimination) to select a subset of descriptors that are most correlated with the biological activity, while avoiding redundancy.

-

-

Model Building:

-

Use a machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machine) to build a mathematical model that relates the selected descriptors (independent variables) to the biological activity (dependent variable).

-

-

Model Validation:

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

-

External Validation: Use the trained model to predict the activity of the compounds in the test set. The predictive power of the model is evaluated using statistical metrics.

-

QSAR Model Performance (Hypothetical Data for mTOR Inhibition)

| Parameter | Value | Description |

| Training Set Size | 80 compounds | - |

| Test Set Size | 20 compounds | - |

| R² (Coefficient of Determination) | 0.85 | Proportion of variance in the dependent variable predictable from the independent variables. |

| Q² (Cross-validated R²) | 0.78 | A measure of the model's predictive ability from cross-validation. |

| R²_pred (External Validation R²) | 0.81 | The R² value for the external test set, indicating predictive power for new data. |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a molecule to bind to a specific target. This model can then be used to rapidly screen large compound databases for molecules with similar features.

Experimental Protocol

-

Pharmacophore Model Generation:

-

Ligand-based: Align a set of known active molecules and extract the common chemical features.

-

Structure-based: Analyze the interactions between a ligand and its protein target in a known 3D structure (from docking or crystallography) to identify essential features. For this compound docked into mTOR, features would include a hydrogen bond donor (amine), a hydrogen bond acceptor (carboxylate), and a hydrophobic/aromatic feature (furan ring).

-

-

Model Validation:

-

Validate the generated pharmacophore model by screening a test set containing known active and inactive (decoy) molecules. A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.

-

-

Database Preparation:

-

Obtain a large database of commercially available or virtual compounds (e.g., ZINC, ChEMBL).

-

Generate multiple 3D conformers for each molecule in the database.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to search the prepared compound database.

-

Molecules that match the pharmacophoric features are retained as "hits."

-

-

Hit Filtering and Analysis:

-

Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predicted ADMET properties.

-

The top-ranked hits can then be subjected to molecular docking for a more detailed binding analysis before being prioritized for experimental testing.

-

Pharmacophore Model Validation (Hypothetical Data)

| Parameter | Value | Description |

| Total Compounds in Test Set | 10,000 | - |

| Number of Actives in Test Set | 100 | - |

| Number of Hits Retrieved | 500 | - |

| Actives in Hit List | 85 | - |

| Enrichment Factor (at 5%) | 17 | (85/500) / (100/10000) = 17. A value > 1 indicates good enrichment. |

| Goodness of Hit Score (GH) | 0.78 | A scoring metric that considers both hit rate and enrichment. |

Pathway Analysis: mTOR Signaling

Given that this compound is an amino acid analogue, it may interfere with cellular processes that sense amino acid availability, such as the mTOR signaling pathway. Dysregulation of this pathway is implicated in various diseases, including cancer.

As depicted in Figure 3, amino acids are a critical input for the activation of the mTORC1 complex. An analogue like this compound could potentially act as either an agonist or antagonist within this sensing mechanism. Molecular docking results suggesting a strong binding affinity to mTOR support this hypothesis. Further investigation would be required to determine if the compound promotes or inhibits mTORC1 activity, which would have significant implications for its potential therapeutic use, for instance, as an anti-cancer agent if it proves to be an inhibitor.

Conclusion

This technical guide has presented a systematic and integrated in silico strategy for the bioactivity prediction of this compound. By employing molecular docking, QSAR modeling, and pharmacophore-based screening, we have generated hypotheses regarding its potential protein targets and biological effects. The hypothetical data presented herein suggests that this compound may exhibit inhibitory activity against bacterial enzymes and the human mTOR protein, indicating potential applications in both infectious diseases and oncology. The outlined protocols and workflows provide a clear roadmap for researchers to apply these computational techniques to novel small molecules, accelerating the early stages of drug discovery. The next crucial step is the experimental validation of these in silico predictions to confirm the bioactivity and elucidate the mechanism of action of this promising compound.

References

The Enigmatic Potential of (S)-2-Amino-3-(furan-2-yl)propanoic acid: A Speculative Exploration of its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid incorporating a furan moiety, represents a compelling yet underexplored scaffold in medicinal chemistry. While direct pharmacological data remains scarce, its structural similarity to known bioactive molecules provides a foundation for speculating on its potential mechanisms of action. This guide synthesizes information from related furan-containing compounds and amino acid derivatives to propose plausible biological targets and signaling pathways. We will delve into hypothetical interactions with key enzyme systems and receptors, supported by data from analogous structures, and present detailed experimental protocols to facilitate further investigation into this promising molecule.

Introduction

The furan nucleus is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents and bioactive natural products.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its versatility as a pharmacophore.[4] When incorporated into an amino acid framework, as in this compound, the resulting molecule possesses both a chiral center and a heterocyclic aromatic ring, offering a rich three-dimensional structure for molecular recognition. This guide aims to stimulate research by postulating potential mechanisms of action for this compound, thereby providing a roadmap for its future investigation.

Speculative Mechanisms of Action

Based on the known activities of structurally related furan-containing molecules and amino acid derivatives, we can speculate on several potential mechanisms of action for this compound.

Inhibition of Hypoxia-Inducible Factor (HIF) Pathway

One of the most compelling speculative mechanisms involves the inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). Structurally similar furan-2-carbonyl amino acid derivatives have been shown to antagonize 2-oxoglutarate (2OG) binding to the active site of FIH-1.[5] By mimicking the endogenous substrate, this compound could potentially chelate the active site iron atom and form hydrogen bonds with key residues, leading to the activation of the Hypoxia-Inducible Factor (HIF) transcription factor.

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

Derivatives of the structurally related (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent agonists at the glycine binding site of NMDA receptors, exhibiting subunit-specific activity.[6] It is plausible that this compound could also interact with the glycine binding site on the GluN1 subunit of NMDA receptors. Depending on the specific interactions, it could act as an agonist, partial agonist, or antagonist, thereby modulating glutamatergic neurotransmission. This could have implications for neurological and psychiatric disorders.

Antimicrobial Activity

The furan scaffold is a common feature in many antimicrobial agents.[2][3][7][8] Derivatives of 3-Aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against various bacteria and fungi.[7][8] The proposed mechanism for such compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. This compound, as an amino acid analogue, could potentially interfere with amino acid metabolism or protein synthesis in microorganisms.

Quantitative Data from Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data from studies on structurally analogous compounds.

| Compound Class | Target | Assay Type | Measured Activity | Reference |

| Furan-2-carbonyl amino acid derivatives | Factor Inhibiting HIF-1 (FIH-1) | Enzyme Inhibition Assay | IC₅₀ values in the low micromolar range | [5] |

| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives | NMDA Receptor Glycine Site | Two-electrode voltage-clamp electrophysiology | Agonist activity with varying potency at different GluN2 subunits | [6] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) Assay | Active at a concentration of 64 µg/mL | [7][8] |

Experimental Protocols for Investigating the Mechanism of Action

To validate the speculative mechanisms proposed, the following experimental protocols are suggested.

FIH-1 Inhibition Assay

-

Objective: To determine if this compound inhibits the enzymatic activity of FIH-1.

-

Methodology:

-

Express and purify recombinant human FIH-1.

-

Perform an in vitro hydroxylation assay using a synthetic peptide substrate corresponding to the C-terminal transactivation domain of HIF-1α.

-

The assay can be monitored using various methods, such as mass spectrometry to detect the hydroxylated peptide product or a coupled enzyme system that measures the consumption of 2-oxoglutarate.

-

Incubate FIH-1 with the peptide substrate, 2-oxoglutarate, Fe(II), and ascorbate in the presence of varying concentrations of this compound.

-

Measure the rate of product formation and calculate the IC₅₀ value.

-

NMDA Receptor Activity Assay

-

Objective: To assess the activity of this compound at NMDA receptors.

-

Methodology:

-

Utilize Xenopus oocytes or HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B).

-

Perform two-electrode voltage-clamp electrophysiology to measure ion channel currents.

-

Apply a saturating concentration of glutamate and a sub-saturating concentration of glycine to establish a baseline current.

-

Perfuse the cells with varying concentrations of this compound in the presence of glutamate.

-

Measure the potentiation or inhibition of the current to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

-

Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.

-

Antimicrobial Susceptibility Testing

-

Objective: To determine the antimicrobial activity of this compound.

-

Methodology:

-

Use a panel of clinically relevant bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Prepare a serial dilution of this compound in a suitable growth medium.

-

Inoculate the wells with a standardized suspension of the microorganism.

-

Incubate under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

-

Conclusion and Future Directions

This compound is a molecule of significant interest due to its unique chemical structure. While its precise mechanism of action is yet to be elucidated, this guide provides a speculative but scientifically grounded framework for future research. The proposed interactions with the HIF pathway, NMDA receptors, and microbial targets offer exciting avenues for investigation. The detailed experimental protocols outlined herein provide a clear path forward for researchers to unravel the therapeutic potential of this enigmatic compound. Future studies should also focus on its pharmacokinetic and toxicological profiles to assess its viability as a drug candidate. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutics for a range of diseases.

References

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. 5-Amino-furan-2-carboxylic acid | 24007-99-6 | Benchchem [benchchem.com]

- 5. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic Acid via Enzymatic Kinetic Resolution

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid, is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique furan moiety offers opportunities for diverse chemical modifications, making it an attractive component in the design of novel therapeutic agents. This application note provides a detailed protocol for the efficient chiral synthesis of the (S)-enantiomer of this amino acid via a chemoenzymatic approach. The strategy involves the synthesis of a racemic N-acetylated precursor followed by a highly selective enzymatic kinetic resolution using Acylase I. This method is advantageous due to its high enantioselectivity, mild reaction conditions, and environmental compatibility.

Overall Synthetic Strategy

The synthesis is performed in three main stages:

-

Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic Acid: A reliable method for producing the racemic starting material.

-

N-Acetylation: Protection of the amino group of the racemic amino acid to prepare the substrate for enzymatic resolution.

-

Enzymatic Kinetic Resolution: Selective hydrolysis of the N-acetyl-(S)-amino acid using Acylase I, allowing for the separation of the desired (S)-amino acid from the unreacted N-acetyl-(R)-amino acid.

Experimental Protocols

Protocol 1: Synthesis of Racemic (DL)-2-Amino-3-(furan-2-yl)propanoic Acid

This protocol is adapted from a general method for the synthesis of 2-amino-3-(heteroaryl)propanoic acids.

Materials:

-

Furan-2-carbaldehyde

-

2-Oxo-propanoic acid (Pyruvic acid)

-

Ammonia solution (25%)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve furan-2-carbaldehyde (1 equivalent) in ethanol.

-

To this solution, add 2-oxo-propanoic acid (1.1 equivalents) and an excess of aqueous ammonia solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Dissolve the residue in water and acidify to a pH of approximately 6 with HCl to precipitate the amino acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water and then with diethyl ether.

-

Dry the product under vacuum to yield racemic (DL)-2-amino-3-(furan-2-yl)propanoic acid.

Protocol 2: N-Acetylation of (DL)-2-Amino-3-(furan-2-yl)propanoic Acid

Materials:

-

(DL)-2-Amino-3-(furan-2-yl)propanoic acid

-

Acetic anhydride

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Suspend (DL)-2-Amino-3-(furan-2-yl)propanoic acid (1 equivalent) in water.

-

Cool the suspension in an ice bath and add acetic anhydride (2.5 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Simultaneously, add a 2M aqueous sodium bicarbonate solution portion-wise to maintain the pH of the reaction mixture between 8 and 9.

-